methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate is a substituted acrylate derivative characterized by a (4-methylphenyl)sulfonyl (Tos) group at the 2-position and an anilino group at the 3-position of the acrylate backbone. Its molecular formula is C₁₇H₁₇NO₄S, with a molecular weight of approximately 331.4 g/mol. The Z-configuration of the double bond ensures that the sulfonyl and anilino substituents reside on the same side, influencing its spatial arrangement and intermolecular interactions .
This compound is synthesized via nucleophilic substitution or condensation reactions, leveraging the reactivity of the acrylate backbone. Aniline derivatives, such as this, are critical intermediates in pharmaceuticals, agrochemicals, and dyes due to their ability to participate in hydrogen bonding and π-stacking interactions .
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-methylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-8-10-15(11-9-13)23(20,21)16(17(19)22-2)12-18-14-6-4-3-5-7-14/h3-12,18H,1-2H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTYMHCYAIAMJB-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=CC=C2)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate typically involves the reaction of aniline with methyl (2Z)-3-bromo-2-[(4-methylphenyl)sulfonyl]acrylate under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate has diverse applications in scientific research due to its unique structure. Some of the key applications include:
Chemistry: Used as a building block for synthesizing heterocyclic systems and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Substituents
The sulfonyl group’s phenyl ring substituents significantly alter physicochemical properties. Key analogues include:
Key Findings :
Analogues with Functional Group Replacements
Replacing the sulfonyl group or modifying the aniline ring alters electronic and reactive properties:
Key Findings :
- Hydrogen Bonding : The carbamoyl group in the ethyl analogue supports stronger hydrogen bonds, improving crystallinity and solubility in polar solvents .
Biological Activity
Methyl (2Z)-3-anilino-2-[(4-methylphenyl)sulfonyl]acrylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound can be represented structurally as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 303.37 g/mol
This compound features an anilino group and a sulfonyl moiety, which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits potent anticancer activity across various cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, leading to apoptosis. This was evidenced by mitochondrial depolarization and activation of caspase-9, indicating the intrinsic apoptotic pathway is involved .
- Inhibition of Tubulin Polymerization : The compound acts as a microtubule-targeting agent, inhibiting tubulin polymerization, which is crucial for cancer cell division. Its IC50 values indicate strong inhibition compared to known agents like CA-4 .
In Vitro Studies
A study demonstrated that this compound displayed low nanomolar antiproliferative effects against several cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| HeLa | 38 |
| A549 | 43 |
| HT29 | 30 |
| MDA-MB-231 | 430 |
These results highlight the compound's selectivity and potency against specific cancer types .
In Vivo Studies
In vivo experiments using zebrafish models showed that the compound significantly reduced tumor mass without exhibiting toxicity to the host organism. This suggests a favorable therapeutic index, making it a candidate for further development .
Comparative Analysis with Other Compounds
When compared with other similar compounds, this compound showed superior activity in certain contexts:
| Compound | IC50 (nM) | Activity Type |
|---|---|---|
| CA-4 | 0.75 | Tubulin polymerization inhibitor |
| Methyl derivative | 38 | Antiproliferative |
The data indicates that while CA-4 is more potent in inhibiting tubulin polymerization, the methyl derivative exhibits a broader range of activity against various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
